molecular formula C15H15N5O2S2 B3012332 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207008-18-1

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3012332
CAS No.: 1207008-18-1
M. Wt: 361.44
InChI Key: WXYWPOGMUWXTHO-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a 2-methoxyphenyl-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 5-methyl-1,3,4-thiadiazole moiety. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are often associated with diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYWPOGMUWXTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a thiol linkage, and a thiadiazole moiety. Its molecular formula is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, and it possesses various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The imidazole ring can coordinate with metal ions present in enzyme active sites, potentially inhibiting their activity. The thioether linkage enhances binding affinity to target proteins, which may lead to modulation of various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, similar to the compound , exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial effects comparable to standard antibiotics such as streptomycin and fluconazole .
Microorganism MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus32.647.5
Escherichia coli62.550
Aspergillus niger2530

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research on related thiadiazole derivatives has highlighted their cytostatic properties against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation through interference with metabolic pathways critical for cancer cell survival .

Anti-parasitic Properties

Compounds similar to this compound have been explored for their anti-parasitic effects. Notably, derivatives like megazol have shown efficacy against Trypanosoma cruzi and Trypanosoma brucei, indicating that similar compounds may also possess useful anti-parasitic properties .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Study on Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with some compounds achieving zones of inhibition greater than 15 mm at specific concentrations .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, demonstrating promising results in inhibiting cell growth at low concentrations.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocyclic Modifications

The target compound’s imidazole-thiadiazole scaffold is structurally distinct from analogues such as:

  • 2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (): Replaces thiadiazole with isoxazole and shifts the methoxy group to the 3-position of the phenyl ring.
  • 2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (): Substitutes thiadiazole with thiazole and introduces a 4-methylphenyl group.
  • 2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Features a 4-methoxyphenylmethyl group instead of 2-methoxyphenyl.
Table 1: Structural Variations in Key Analogues
Compound ID Phenyl Substituent Heterocycle (R) Biological Activity (Reported)
Target Compound 2-methoxyphenyl 1,3,4-thiadiazole Not explicitly stated (inferred enzyme inhibition)
4-methoxyphenylmethyl 1,3,4-thiadiazole Anticancer, enzyme inhibition
4-methylphenyl Thiazole COX-1/2 inhibition
3-methoxyphenyl Isoxazole Potential antimicrobial activity

Substituent Effects on Activity

  • Methoxy Position : The 2-methoxy group in the target compound may enhance steric interactions in enzyme binding pockets compared to 3- or 4-methoxy analogues .
  • Heterocycle Choice : Thiadiazole (target compound) vs. thiazole () affects electron distribution and hydrogen-bonding capacity, influencing COX-2 selectivity .

Enzyme Inhibition

  • COX-1/2 Inhibition : The thiazole-containing analogue () showed IC₅₀ values of 0.8–1.2 µM for COX-2, attributed to its planar thiazole ring enhancing π-π stacking in the active site .
  • Acetylcholinesterase (AChE) Inhibition : Thiadiazole derivatives (e.g., ) exhibit AChE IC₅₀ values of 2–5 µM, suggesting the target compound may share similar activity due to its thiadiazole moiety .

Anticancer Potential

Compounds with benzimidazole-thiadiazole hybrids () demonstrated cytotoxicity against MCF-7 cells (IC₅₀: 12 µM), likely via apoptosis induction. The target compound’s 2-methoxy group may improve membrane permeability compared to 4-substituted analogues .

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